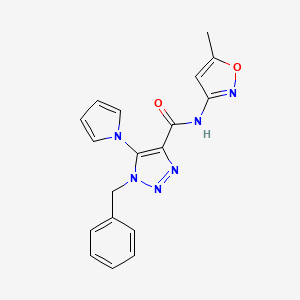

1-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-pyrrol-1-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2/c1-13-11-15(21-26-13)19-17(25)16-18(23-9-5-6-10-23)24(22-20-16)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSNGGKVLLHJAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Triazole Ring : Known for its diverse biological activities.

- Oxazole and Pyrrole Moieties : These contribute to the compound's pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃O₂ |

| Molecular Weight | 273.30 g/mol |

| CAS Number | 73028-21-4 |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

Anticancer Activity

Research indicates that triazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to:

- Inhibit cell proliferation in various cancer cell lines.

- Induce apoptosis through the activation of caspases and modulation of the cell cycle.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound has demonstrated:

- Activity against Gram-positive and Gram-negative bacteria.

- Potential as an antifungal agent due to its ability to disrupt fungal cell membrane integrity.

Study 1: Anticancer Properties

A study conducted on related triazole compounds showed that they could reduce mTORC1 activity and enhance autophagy in pancreatic cancer cells. This suggests a mechanism where the compound may inhibit tumor growth by modulating cellular metabolism and survival pathways .

Study 2: Antimicrobial Efficacy

In vitro tests have shown that triazole derivatives exhibit substantial antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial DNA synthesis and cell wall integrity .

Comparative Analysis with Other Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 1-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-5-(1H-pyrrol-1-yl)-... | Moderate | High |

| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | High | Moderate |

| Other Triazole Derivatives | Variable | High |

Q & A

Advanced Research Question

- Enzyme assays : Measure IC using ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR or JAK2) under ATP-saturating conditions .

- Cell-based assays : Assess anti-proliferative effects in cancer lines (e.g., MCF-7) via MTT assays, with dose-response curves over 72 hours .

- Selectivity profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target effects .

How should researchers address contradictions in reported biological activity data across studies?

Advanced Research Question

- Standardize protocols : Variability in assay conditions (e.g., ATP concentration, incubation time) can skew results. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Structural verification : Ensure compound integrity via XRD or 2D NMR, as impurities or stereoisomers may explain discrepancies .

- Meta-analysis : Compare datasets from peer-reviewed studies (excluding non-validated sources) to identify consensus trends .

What experimental strategies can elucidate the reaction mechanism of triazole ring formation?

Advanced Research Question

- Kinetic studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to detect intermediates (e.g., nitrene species in Huisgen cycloadditions) .

- Isotope labeling : N-labeled precursors track nitrogen incorporation into the triazole ring .

- Computational modeling : Transition state analysis identifies rate-limiting steps, such as azide-alkyne coordination .

How can researchers assess the compound’s stability under varying pH and temperature conditions?

Basic Research Question

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–80°C for 24–72 hours .

- Analytical monitoring : Use HPLC to quantify degradation products and UPLC-MS to identify structural changes .

- Arrhenius modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures .

What strategies improve selectivity in modifying the benzyl or pyrrole substituents for targeted applications?

Advanced Research Question

- SAR studies : Systematically replace substituents (e.g., benzyl with halogenated analogs) and evaluate activity shifts. For example, 4-chlorobenzyl groups in related triazoles enhance kinase inhibition .

- Bioisosteric replacement : Substitute pyrrole with indole or thiophene to maintain π-π interactions while altering solubility .

- Crystallographic analysis : Resolve ligand-receptor co-crystals to guide steric and electronic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.